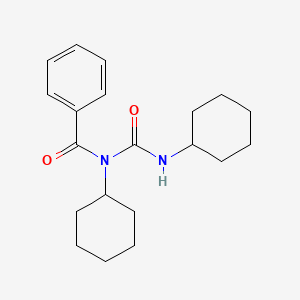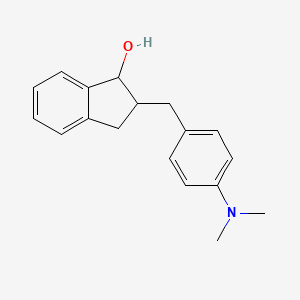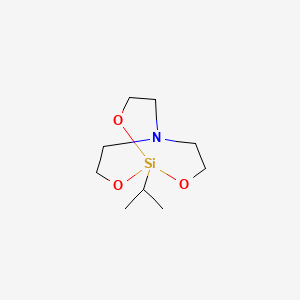
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(1-methylethyl)- is a unique organosilicon compound. It belongs to the class of silatranes, which are known for their tricyclic structure containing silicon, oxygen, and nitrogen atoms. These compounds exhibit a broad spectrum of biological activity and have been studied for various applications in chemistry, biology, and industry .
Vorbereitungsmethoden
The synthesis of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(1-methylethyl)- typically involves the reaction of silatrane HSi(OCH2CH2)3N with various mercury (II) salts such as HgX2 (X = OCOMe, OCOCF3, OCOCCl3, SCN, Br). This reaction affords the corresponding 1-substituted silatranes in good yields . The reaction conditions usually involve moderate temperatures and the use of solvents like dichloromethane or toluene.
Analyse Chemischer Reaktionen
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(1-methylethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles. Common reagents and conditions used in these reactions include solvents like dichloromethane, toluene, and reaction temperatures ranging from room temperature to reflux conditions.
Wissenschaftliche Forschungsanwendungen
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(1-methylethyl)- has been extensively studied for its applications in various fields:
Chemistry: It is used as a reagent for the synthesis of other organosilicon compounds and as a catalyst in organic reactions.
Biology: The compound exhibits biological activity and has been studied for its potential use in drug development and as a bioactive agent.
Medicine: Research has explored its potential use in medicinal chemistry for the development of new therapeutic agents.
Wirkmechanismus
The mechanism of action of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(1-methylethyl)- involves its interaction with molecular targets and pathways in biological systems. The compound can form stable complexes with various biomolecules, influencing their activity and function. It can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(1-methylethyl)- can be compared with other similar silatrane compounds such as:
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-phenyl-: This compound has a phenyl group instead of an isopropyl group, leading to different chemical and biological properties.
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-methyl-: This compound has a methyl group, which affects its reactivity and applications.
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-ethenyl-: This compound contains a vinyl group, making it useful in polymer chemistry.
The uniqueness of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(1-methylethyl)- lies in its specific structure and the presence of the isopropyl group, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
2097-17-8 |
|---|---|
Molekularformel |
C9H19NO3Si |
Molekulargewicht |
217.34 g/mol |
IUPAC-Name |
1-propan-2-yl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C9H19NO3Si/c1-9(2)14-11-6-3-10(4-7-12-14)5-8-13-14/h9H,3-8H2,1-2H3 |
InChI-Schlüssel |
PZMFTVFRYBHYCD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[Si]12OCCN(CCO1)CCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


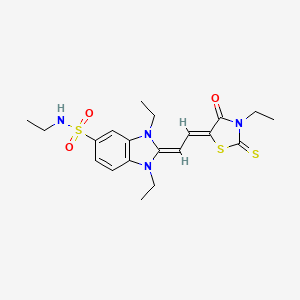
![n-[(4-Chlorophenyl)carbamoyl]prop-2-enamide](/img/structure/B14741698.png)
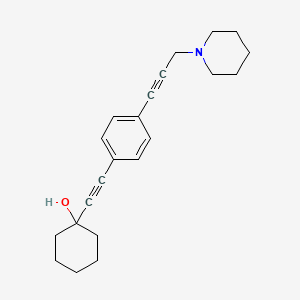

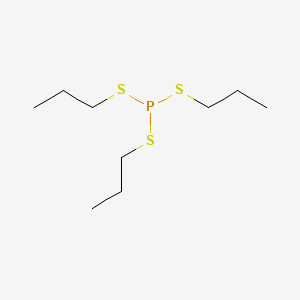
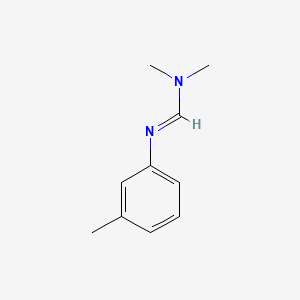
![6,7-Dimethyl-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B14741733.png)
![9-[(4-Methylphenyl)methyl]anthracene](/img/structure/B14741736.png)
![5-(2-Hydroxy-1-methoxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B14741747.png)

